molecular formula C20H14ClN3OS B2957588 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895021-56-4

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2957588
CAS RN: 895021-56-4
M. Wt: 379.86
InChI Key: SKPXPNDVEYWBTG-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized by researchers at GlaxoSmithKline and has since been studied extensively for its ability to inhibit the activity of the histone demethylase, JMJD3.

Scientific Research Applications

Selective Inhibition of Vascular Endothelial Growth Factor Receptor-2

  • Substituted benzamides, closely related to N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This discovery is significant for the development of therapeutic agents targeting angiogenesis in diseases like cancer (Borzilleri et al., 2006).

Synthesis and Cytotoxic Activity in Cancer Research

  • A study focusing on the synthesis and crystal structure of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes revealed significant cytotoxic activity against certain human cancer cell lines. This research highlights the potential of these compounds in developing novel anticancer drugs (Adhami et al., 2014).

Development of PI3K/mTOR Inhibitors

  • N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound closely related to the one , has shown promising results as an inhibitor of PI3Kα and mTOR, which are critical targets in cancer therapy (Stec et al., 2011).

Sensing Material for Chromium Ion Detection

  • N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide, a structurally related compound, has been used as a selective sensing material in a liquid membrane electrode for detecting trace amounts of chromium ions. This application is significant in environmental monitoring and analysis (Hajiaghababaei et al., 2016).

Development of Antimicrobial Agents

  • Research on derivatives of benzothiazoles, which share structural similarities with N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, has revealed their potential as antimicrobial agents. This is particularly relevant in the context of increasing antimicrobial resistance worldwide (Anuse et al., 2019).

PET Probe Development for Imaging Tau Pathology

  • Compounds such as 2-((1E,3E)-4-(6-(11C-methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol have been developed as PET probes for imaging tau pathology in the human brain, demonstrating the utility of benzothiazoles in neuroscience research (Hashimoto et al., 2014).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-16-8-9-17-18(11-16)26-20(23-17)24(13-14-5-4-10-22-12-14)19(25)15-6-2-1-3-7-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPXPNDVEYWBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

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